An In-depth Technical Guide to 2-Ethylcyclohexanone
An In-depth Technical Guide to 2-Ethylcyclohexanone
CAS Number: 4423-94-3
This technical guide provides a comprehensive overview of 2-Ethylcyclohexanone, a valuable intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological interactions.
Chemical and Physical Properties
2-Ethylcyclohexanone is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General Properties of 2-Ethylcyclohexanone
| Property | Value | Reference |
| CAS Number | 4423-94-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O | [2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| IUPAC Name | 2-ethylcyclohexan-1-one |
Table 2: Physical Properties of 2-Ethylcyclohexanone
| Property | Value | Conditions | Reference |
| Boiling Point | 184.7 °C | at 760 mmHg | [3] |
| Melting Point | 110-112 °C | Solv: benzene; ligroine (1:1) | |
| Density | 0.898 g/cm³ | [3] | |
| Flash Point | 58.5 °C | ||
| Water Solubility | Insoluble | ||
| Solubility in other solvents | Soluble in alcohol | ||
| Refractive Index | 1.4500-1.4530 | at 20°C | [1] |
Table 3: Safety Information for 2-Ethylcyclohexanone
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin or if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/ eye protection/ face protection. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Combustible liquid. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols
Synthesis of 2-Ethylcyclohexanone via Stork Enamine Alkylation
A common and effective method for the synthesis of 2-alkylcyclohexanones is the Stork enamine synthesis. This procedure involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an alkylation reaction. Subsequent hydrolysis yields the desired α-alkylated ketone.
Materials:
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (dry)
-
Ethyl iodide
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
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Heating mantle
-
Magnetic stirrer
Procedure:
-
Enamine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in dry toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine.
-
-
Alkylation:
-
Dissolve the crude enamine in a suitable anhydrous solvent (e.g., dioxane or THF).
-
Add ethyl iodide (1.1 eq) dropwise to the enamine solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
-
Hydrolysis:
-
To the reaction mixture, add an aqueous solution of hydrochloric acid to hydrolyze the intermediate iminium salt.
-
Stir vigorously for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-ethylcyclohexanone.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Analytical Methods for Purity Assessment
The purity of the synthesized 2-Ethylcyclohexanone can be determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for assessing the purity of volatile compounds like 2-Ethylcyclohexanone and for identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect impurities.
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Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in the cyclohexanone ring.
Potential Biological Activity and Signaling Pathway
While 2-Ethylcyclohexanone is primarily used as a synthetic intermediate, some cyclohexanone derivatives have been reported to exhibit neuroactive effects. It is suggested that their mechanism of action may involve interaction with the GABA-A receptor complex. The following diagram illustrates a simplified representation of the GABA-A receptor signaling pathway.
Caption: GABA-A Receptor Signaling Pathway
The binding of the neurotransmitter GABA to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the postsynaptic neuron.[5][6] This influx causes hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential that reduces the likelihood of an action potential firing.[5][6] Some neuroactive compounds can act as allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to sedative or anxiolytic effects. It is hypothesized that certain derivatives of 2-Ethylcyclohexanone may interact with this receptor complex.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
